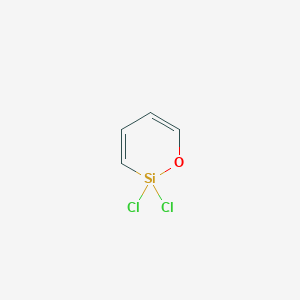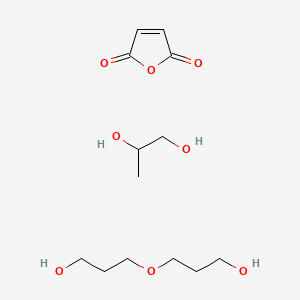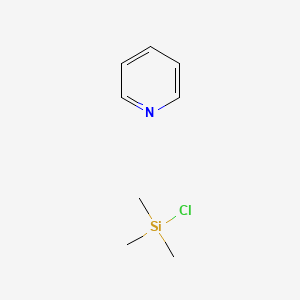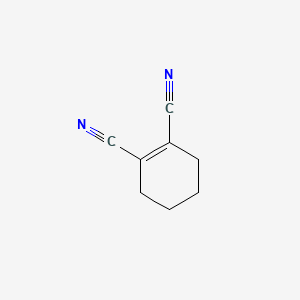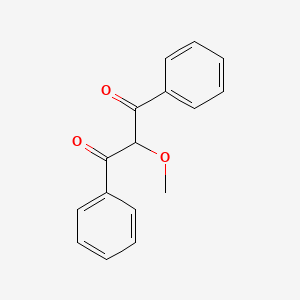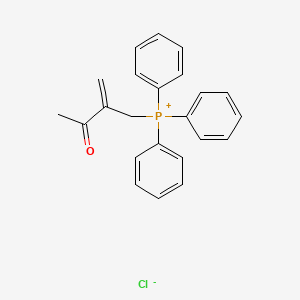![molecular formula C17H18O2S B14645599 (2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid CAS No. 54997-33-0](/img/structure/B14645599.png)
(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid is a chemical compound with the molecular formula C17H18O2S It is known for its unique structure, which includes a sulfanyl group attached to a phenyl ring, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid typically involves the reaction of 4-(propan-2-yl)phenyl sulfide with phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can lead to a variety of substituted phenylacetic acid derivatives .
Aplicaciones Científicas De Investigación
(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Mecanismo De Acción
The mechanism of action of (2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid involves its interaction with specific molecular targets and pathways within biological systems. The sulfanyl group is believed to play a key role in its biological activity, potentially interacting with enzymes or receptors to exert its effects. Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- (2-{[4-(Methyl)phenyl]sulfanyl}phenyl)acetic acid
- (2-{[4-(Ethyl)phenyl]sulfanyl}phenyl)acetic acid
- (2-{[4-(Chlorophenyl)sulfanyl]phenyl}acetic acid
Uniqueness
(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid is unique due to the presence of the propan-2-yl group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
54997-33-0 |
|---|---|
Fórmula molecular |
C17H18O2S |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
2-[2-(4-propan-2-ylphenyl)sulfanylphenyl]acetic acid |
InChI |
InChI=1S/C17H18O2S/c1-12(2)13-7-9-15(10-8-13)20-16-6-4-3-5-14(16)11-17(18)19/h3-10,12H,11H2,1-2H3,(H,18,19) |
Clave InChI |
AOOJDOLHBGLUJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)SC2=CC=CC=C2CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


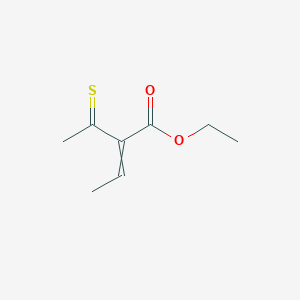
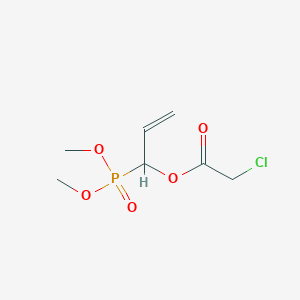
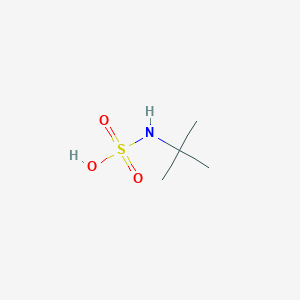
![Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride](/img/structure/B14645536.png)
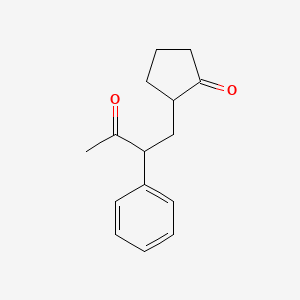
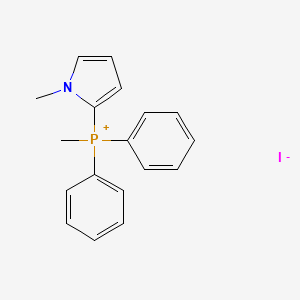
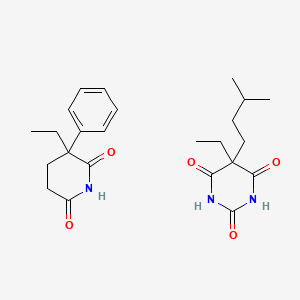
![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14645550.png)
